N-methyl-N-{[3-(trifluoromethyl)phenyl]methyl}piperidin-4-amine dihydrochloride
Description
Nomenclature and Structural Designation
N-methyl-N-{[3-(trifluoromethyl)phenyl]methyl}piperidin-4-amine dihydrochloride is systematically named according to International Union of Pure and Applied Chemistry nomenclature as N-methyl-N-[[3-(trifluoromethyl)phenyl]methyl]piperidin-4-amine;dihydrochloride. The compound is uniquely identified by Chemical Abstracts Service registry number 1211640-22-0, which serves as its definitive chemical identifier in scientific databases and regulatory documentation. This systematic designation reflects the precise structural arrangement of functional groups within the molecule, specifically indicating the presence of a methyl group and a 3-(trifluoromethyl)phenylmethyl substituent attached to the nitrogen atom of the piperidin-4-amine core structure.
The molecular identity of this compound can be comprehensively characterized through several key structural identifiers that provide detailed information about its chemical composition and connectivity. The International Chemical Identifier key for this compound is YUJOJUTWMWCJHN-UHFFFAOYSA-N, which represents a unique digital fingerprint for the molecular structure. The canonical Simplified Molecular-Input Line-Entry System representation is expressed as Cl.Cl.CN(CC1C=CC=C(C(F)(F)F)C=1)C1CCNCC1, which provides a linear notation describing the complete molecular connectivity including both chloride counterions.
| Chemical Identifier | Value |
|---|---|
| Chemical Abstracts Service Registry Number | 1211640-22-0 |
| International Union of Pure and Applied Chemistry Name | N-methyl-N-[[3-(trifluoromethyl)phenyl]methyl]piperidin-4-amine;dihydrochloride |
| Molecular Formula | C14H21Cl2F3N2 |
| Molecular Weight | Approximately 345 g/mol |
| International Chemical Identifier Key | YUJOJUTWMWCJHN-UHFFFAOYSA-N |
| Canonical Simplified Molecular-Input Line-Entry System | Cl.Cl.CN(CC1C=CC=C(C(F)(F)F)C=1)C1CCNCC1 |
Historical Context and Discovery
The development of this compound emerged from the broader research efforts focused on piperidine derivatives and trifluoromethyl-substituted compounds. The compound represents part of a systematic exploration of modified piperidine structures that began gaining momentum in pharmaceutical and materials science research during the late twentieth and early twenty-first centuries. The incorporation of trifluoromethyl groups into organic molecules became increasingly important as researchers recognized the unique properties these substituents impart to molecular systems, including enhanced metabolic stability and altered physicochemical characteristics.
The specific synthetic methodology for preparing compounds in this chemical class has been documented in scientific literature, with researchers developing efficient protocols for introducing both the N-methylation and the trifluoromethyl-substituted benzyl moiety onto the piperidine scaffold. The evolution of synthetic techniques for creating such complex substitution patterns reflects the advancement of organic chemistry methodologies and the growing understanding of structure-activity relationships in heterocyclic chemistry. The compound's development is closely tied to research efforts aimed at creating diverse chemical libraries for screening applications and the exploration of novel molecular architectures.
Research documentation indicates that compounds bearing similar structural motifs have been investigated for various applications, with synthetic routes typically involving multiple steps including protection and deprotection strategies for the piperidine nitrogen atoms. The historical development of this particular compound reflects the broader trend toward creating increasingly sophisticated molecular structures that combine multiple functional groups to achieve desired properties. The presence of both electron-withdrawing trifluoromethyl groups and basic amine functionality represents a careful balance of electronic effects that has become characteristic of modern medicinal chemistry approaches.
Chemical Classification and Family
This compound belongs to the broader chemical family of substituted piperidines, which constitute a significant class of six-membered saturated heterocyclic compounds containing nitrogen. Within this classification, the compound is specifically categorized as a 4-aminopiperidine derivative, indicating that the primary amine functionality is located at the 4-position of the piperidine ring system. The additional N-substitution with both methyl and trifluoromethyl-substituted benzyl groups places this compound within the subcategory of multiply-substituted piperidine amines.
The compound also belongs to the chemical family of trifluoromethyl-substituted aromatic compounds, which represent an important class of organofluorine molecules widely studied for their unique properties. The trifluoromethyl group attached to the meta position of the phenyl ring contributes significant electronic and steric effects that influence the overall molecular behavior. This structural feature places the compound within the broader category of fluorinated heterocycles, which have gained increasing importance in chemical research due to their distinctive physicochemical properties.
From a more specific classification perspective, the compound can be categorized as a tertiary amine salt, specifically a dihydrochloride salt form. This salt formation is a common approach for improving the stability, solubility, and handling properties of basic amine compounds. The dihydrochloride designation indicates that two equivalents of hydrochloric acid have been used to form the salt, suggesting the presence of two basic nitrogen centers capable of protonation under acidic conditions.
The compound's classification extends to include membership in the family of substituted benzylamines, given the presence of the benzyl moiety attached to the nitrogen atom. This structural feature contributes to the compound's classification within aromatic amine derivatives, which represent a significant class of organic compounds with diverse applications in chemical synthesis and materials science. The combination of these multiple classification categories reflects the complex structural nature of this compound and its potential for diverse chemical behavior.
Unique Structural Features and Significance
The molecular architecture of this compound exhibits several distinctive structural features that contribute to its unique chemical properties and potential applications. The most prominent structural characteristic is the presence of the trifluoromethyl group positioned at the meta location of the phenyl ring, which imparts significant electronic effects throughout the molecular system. This trifluoromethyl substituent acts as a strong electron-withdrawing group, influencing the electronic distribution within the aromatic system and affecting the overall molecular polarity and reactivity patterns.
The piperidine ring system itself represents a conformationally flexible six-membered heterocycle that can adopt various chair conformations, with the specific substitution pattern influencing the preferred conformational states. The 4-position substitution with the amine functionality creates a specific stereochemical environment that affects the compound's three-dimensional shape and potential interactions with other molecules. Research has demonstrated that the conformational preferences of substituted piperidines can significantly impact their biological and chemical properties, making this structural feature particularly important for understanding the compound's behavior.
The N-methylation of the piperidine nitrogen introduces an additional layer of structural complexity by creating a tertiary amine center with distinct electronic and steric properties compared to secondary or primary amines. This methylation affects the basicity of the nitrogen atom and influences the compound's hydrogen bonding capabilities and overall molecular geometry. The combination of N-methylation with the bulky trifluoromethyl-substituted benzyl group creates a unique substitution pattern that distinguishes this compound from simpler piperidine derivatives.
The dihydrochloride salt formation represents another significant structural feature that affects the compound's physical properties and behavior in solution. The presence of two chloride counterions indicates that both nitrogen atoms in the molecule can undergo protonation, creating a positively charged species with enhanced water solubility compared to the neutral free base form. This salt formation is particularly important for the compound's stability and handling characteristics, as it typically results in crystalline solids with improved shelf life and reduced volatility compared to the corresponding free amines.
Properties
IUPAC Name |
N-methyl-N-[[3-(trifluoromethyl)phenyl]methyl]piperidin-4-amine;dihydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19F3N2.2ClH/c1-19(13-5-7-18-8-6-13)10-11-3-2-4-12(9-11)14(15,16)17;;/h2-4,9,13,18H,5-8,10H2,1H3;2*1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YUJOJUTWMWCJHN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CC1=CC(=CC=C1)C(F)(F)F)C2CCNCC2.Cl.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H21Cl2F3N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
345.2 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
General Synthetic Approach
The compound features a piperidin-4-amine core substituted at the nitrogen with a methyl group and a 3-(trifluoromethyl)benzyl moiety. Preparation methods generally involve:
- Formation of the piperidine ring or its functionalized derivative,
- Introduction of the 3-(trifluoromethyl)phenylmethyl substituent,
- N-methylation of the amine,
- Conversion to the dihydrochloride salt for stability and isolation.
Preparation of N-Methylamine Hydrochloride Intermediates
A key intermediate in the synthesis is the N-methylamine hydrochloride derivative of the piperidin-4-amine. According to research on related guanidine derivatives, N-methylamine hydrochlorides were prepared via a one-pot reaction using trimethylorthoformate and catalytic sulfuric acid, which minimized over-alkylation byproducts compared to direct methylation with methyl iodide.
Introduction of the 3-(Trifluoromethyl)phenyl Group
The attachment of the 3-(trifluoromethyl)phenyl moiety to the piperidin-4-amine nitrogen is typically achieved through nucleophilic substitution or reductive amination routes:
Nucleophilic substitution : Reaction of N-methyl-3-hydroxy-3-(phenyl)propylamine with 1-chloro-4-(trifluoromethyl)benzene in the presence of sodium or potassium hydroxide in dimethylsulfoxide (DMSO) at 80–110 °C for 4–20 hours yields the corresponding phenoxy derivative, which can be converted to the amine salt.
Reductive amination : Starting from oxoacetic acid monohydrate, condensation with N,N-dimethylethanamine followed by reductive amination and protection steps leads to intermediates that upon reaction with 3-(trifluoromethyl)phenyl Grignard reagents furnish the desired substituted piperidine derivatives.
Piperidine Ring Functionalization and Final Assembly
The piperidin-4-amine core is often introduced or functionalized via:
- Coupling of diamines with activated carboxylic acids,
- Use of protecting groups such as Boc for amine protection during multi-step synthesis,
- Deprotection and salt formation to yield the dihydrochloride salt.
For example, in one reported synthesis, tert-butyl-protected intermediates were coupled and subsequently deprotected in situ, followed by neutralization to afford the target compound as a dihydrochloride salt in good yield.
Salt Formation: Dihydrochloride Preparation
The final step involves conversion of the free base amine to its dihydrochloride salt to improve stability, crystallinity, and handling:
- Treatment of the free amine with ethanolic hydrogen chloride,
- Recrystallization from suitable solvents such as diisopropyl ether,
- Drying under reduced pressure to obtain the pure dihydrochloride salt.
Summary Table of Preparation Steps
Research Findings and Optimization Notes
- The use of trimethylorthoformate for N-methylation avoids over-alkylation and simplifies purification compared to methyl iodide alkylation.
- Avoidance of cyanogen bromide in cyanamide intermediate synthesis improves safety and yield.
- Nucleophilic substitution in DMSO with strong base and excess alkali metal hydroxide provides high yields and is suitable for scale-up.
- Protection strategies add complexity but enable selective functionalization and higher purity products.
- Salt formation improves compound stability and crystallinity, essential for pharmaceutical applications.
Chemical Reactions Analysis
Types of Reactions
N-methyl-N-{[3-(trifluoromethyl)phenyl]methyl}piperidin-4-amine dihydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride or sodium borohydride to yield amines or alcohols.
Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions, where nucleophiles replace the trifluoromethyl group under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Ketones or carboxylic acids.
Reduction: Amines or alcohols.
Substitution: Substituted derivatives with nucleophiles replacing the trifluoromethyl group.
Scientific Research Applications
N-methyl-N-{[3-(trifluoromethyl)phenyl]methyl}piperidin-4-amine dihydrochloride has a wide range of applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules and pharmaceuticals.
Biology: Employed in the study of enzyme inhibition and receptor binding due to its structural similarity to biologically active compounds.
Medicine: Investigated for its potential therapeutic effects, including its role as a precursor in the synthesis of drugs targeting neurological disorders.
Industry: Utilized in the production of high-performance polymers and materials with specific chemical properties.
Mechanism of Action
The mechanism of action of N-methyl-N-{[3-(trifluoromethyl)phenyl]methyl}piperidin-4-amine dihydrochloride involves its interaction with molecular targets such as enzymes and receptors. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to cross cell membranes and interact with intracellular targets. The piperidine ring and methylamine group contribute to its binding affinity and specificity. The compound may act as an enzyme inhibitor or receptor antagonist, modulating biochemical pathways and cellular responses.
Comparison with Similar Compounds
Substituent Effects on Physicochemical Properties
Key Observations :
- Trifluoromethyl (CF₃) Group : The target compound’s CF₃ group significantly increases lipophilicity (logP) compared to chlorine or fluorine substituents, improving membrane permeability .
- Salt Forms : Dihydrochloride salts (e.g., target compound, ) are common to enhance aqueous solubility for in vivo applications.
- Heterocyclic vs. Aromatic Substituents : Pyridine derivatives () exhibit different electronic profiles compared to phenyl-substituted analogs, affecting binding interactions .
Q & A
Basic Research Questions
Q. What are the recommended methods for synthesizing N-methyl-N-{[3-(trifluoromethyl)phenyl]methyl}piperidin-4-amine dihydrochloride, and how can purity be optimized?
- Answer : Synthesis typically involves alkylation of a piperidine core with a trifluoromethyl-substituted benzyl halide, followed by N-methylation and salt formation. Key steps include:
- Step 1 : Reacting 3-(trifluoromethyl)benzyl chloride with N-methylpiperidin-4-amine under basic conditions (e.g., K₂CO₃ in DMF) to form the tertiary amine .
- Step 2 : Salt formation via treatment with HCl in ethanol or methanol to yield the dihydrochloride .
- Purity Optimization : Use recrystallization (e.g., ethanol/water mixtures) or column chromatography (silica gel, eluent: CH₂Cl₂/MeOH gradients) to achieve >95% purity. Monitor reactions via TLC or HPLC .
Q. How should researchers characterize the molecular structure of this compound?
- Answer : Employ a combination of:
- NMR Spectroscopy : ¹H and ¹³C NMR to confirm substituent positions and salt formation (e.g., amine proton shifts in D₂O) .
- Mass Spectrometry : High-resolution MS (HRMS) to verify molecular weight (e.g., [M+H]⁺ for C₁₄H₁₉F₃N₂Cl₂) .
- X-ray Crystallography (if feasible): Resolve stereochemistry and salt conformation .
Q. What are the solubility properties of this compound in common solvents?
- Answer : The dihydrochloride salt is highly soluble in polar solvents (water, methanol, ethanol) but less soluble in non-polar solvents (hexane, chloroform). Solubility
| Solvent | Solubility (mg/mL) |
|---|---|
| Water | >50 |
| Methanol | >100 |
| DMSO | ~20 |
| Data inferred from structurally similar piperidine salts . |
Advanced Research Questions
Q. How can researchers design experiments to investigate this compound’s interaction with neurotransmitter receptors?
- Answer :
- Target Selection : Prioritize receptors with known affinity for piperidine derivatives (e.g., σ-1, dopamine D₂/D₃, or serotonin 5-HT₂A receptors) .
- Assays :
- Radioligand Binding : Compete against [³H]DTG for σ-1 receptor binding .
- Functional Assays : Measure cAMP accumulation (D₂ receptor) or calcium flux (5-HT₂A) in transfected HEK293 cells .
- Controls : Include reference ligands (e.g., haloperidol for σ-1) and assess nonspecific binding with excess cold ligand .
Q. What experimental strategies can resolve contradictions in reported biological activity data for this compound?
- Answer : Discrepancies may arise from differences in assay conditions or salt forms. Mitigate via:
- Standardization : Use consistent salt forms (dihydrochloride vs. free base) and solvent systems .
- Dose-Response Curves : Establish EC₅₀/IC₅₀ values across multiple replicates and cell lines.
- Meta-Analysis : Compare data with structurally analogous compounds (e.g., N-benzylpiperidine derivatives) to identify trends .
Q. What pharmacokinetic parameters should be prioritized in preclinical studies?
- Answer : Focus on:
- Absorption : Oral bioavailability in rodent models (plasma Cₘₐₓ/Tₘₐₓ via LC-MS/MS) .
- Metabolism : Incubate with liver microsomes to identify cytochrome P450 (CYP) isoforms involved in clearance .
- Blood-Brain Barrier Penetration : Measure brain/plasma ratio in mice after intravenous administration .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
